molecular formula C30H59NO3 B130238 Laurylsphingosine CAS No. 74713-60-3

Laurylsphingosine

Cat. No.: B130238
CAS No.: 74713-60-3
M. Wt: 481.8 g/mol
InChI Key: HXFPPRPLRSPNIB-VARSQMIESA-N
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Description

C12-Ceramide, also known as N-lauroyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and are involved in signal transduction, apoptosis, and cell differentiation .

Biochemical Analysis

Cellular Effects

Laurylsphingosine has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific biochemical context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biochemical context.

Metabolic Pathways

This compound is involved in the ceramide biosynthetic process . It interacts with various enzymes and cofactors within this pathway. This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

C12-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with lauric acid (dodecanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of C12-Ceramide often involves enzymatic synthesis using ceramide synthases. These enzymes catalyze the acylation of sphingosine with fatty acids, producing ceramides with high specificity and efficiency. This method is preferred for large-scale production due to its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

C12-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.

    Substitution: Various nucleophiles in the presence of catalysts like Lewis acids.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of C12-Ceramide

C12-Ceramide is unique due to its specific fatty acid chain length, which influences its biophysical properties and biological functions. It has been shown to have distinct effects on cell signaling pathways compared to longer-chain ceramides, making it a valuable tool for studying the structure-function relationship of ceramides .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPPRPLRSPNIB-VARSQMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304172
Record name N-Lauroyl-D-erythro-sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74713-60-3
Record name N-Lauroyl-D-erythro-sphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Lauroylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Lauroyl-D-erythro-sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is laurylsphingosine used to study Farber disease?

A1: this compound, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use this compound in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down this compound, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].

Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?

A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.

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